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Compound of Interest

2-Methyl-4-(3-
Compound Name:

methylphenyl)phenol
CAS No.: 876473-48-2
Cat. No.: B6321560

Get Quote

Executive Summary & Molecular Profile

2-Methyl-4-(3-methylphenyl)phenol (also referred to as 3,3'-dimethyl-4-hydroxybiphenyl)
represents a specialized class of lipophilic phenolic compounds. Unlike simple cresols or
unsubstituted biphenylols, this molecule integrates specific alkylations that modulate both steric
hindrance and lipophilicity (LogP).

This guide dissects the molecular architecture of this derivative to explain its superior
performance in antimicrobial efficacy and oxidative stability compared to standard alternatives
like 4-phenylphenol.

Molecular Architecture
» Core Scaffold: Biphenyl-4-ol (4-Phenylphenol).
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e Substituent 1 (Pos 2): Methyl group (Ortho to -OH). Function: Steric shielding & pKa
modulation.

e Substituent 2 (Pos 3' on Ring B): Methyl group (Meta on phenyl ring). Function: Lipophilicity
enhancement & hydrophobic binding.

Mechanism of Action: The Phenolic Wedge

To understand the SAR, one must first accept the primary mechanism of action: Membrane
Disruption and Protein Denaturation.

 Membrane Partitioning: The hydrophobic biphenyl tail inserts into the lipid bilayer of bacterial
cell membranes or fungal cell walls.

¢ Hydroxyl Interaction: The polar phenolic -OH group remains at the interface, disrupting
hydrogen bonding networks in the phospholipid headgroups.

¢ Uncoupling: This orientation increases membrane permeability, causing leakage of
intracellular ions (

) and collapse of the proton motive force (PMF).

Why this derivative? The specific methylation pattern of 2-Methyl-4-(3-methylphenyl)phenol
optimizes the "wedge" shape, allowing deeper penetration than 4-phenylphenol while
preventing rapid metabolic degradation via the ortho-methyl shield.

Structure-Activity Relationship (SAR) Analysis

The biological activity is governed by three distinct structural zones.

Zone A: The Phenolic Warhead (Ring A)

o Feature: Hydroxyl group (-OH) at position 1.

e Role: Essential for H-bonding with target proteins and membrane polar heads.
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» Modification: Alkylation of the -OH (e.g., forming a methoxy ether) abolishes antimicrobial
activity, confirming the necessity of the free phenol.

Zone B: The Ortho-Methyl Shield (Position 2)

o Feature: Methyl group at position 2.[1][2][3][4][5][6]
o Causality:

o Steric Hindrance: Protects the hydroxyl group from rapid Phase Il metabolic conjugation
(glucuronidation/sulfation), extending the molecule's half-life in vivo or in complex

formulations.

o Acidity Modulation: The electron-donating effect (+1 effect) of the methyl group slightly
increases the pKa (making it less acidic) compared to 4-phenylphenol. This ensures a
higher proportion of the non-ionized form at physiological pH, which is the species capable

of crossing lipid membranes.
Zone C: The Lipophilic Tail (Ring B + 3'-Methyl)
o Feature: 3-Methylphenyl moiety.
o Causality:

o LogP Optimization: The addition of a methyl group on the second ring significantly boosts
lipophilicity (LogP ~4.5 vs. ~3.2 for 4-phenylphenol). This enhances affinity for the
hydrophobic core of Gram-positive bacterial membranes (e.g., S. aureus).

o Conformational Lock: The meta-methyl group influences the torsion angle between the two
phenyl rings, preventing planar stacking and reducing the likelihood of non-specific binding
to flat DNA structures, thereby focusing toxicity on the membrane.

Visualization: SAR Logic Map
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Figure 1: Functional decomposition of the 2-Methyl-4-(3-methylphenyl)phenol molecule
showing how structural zones contribute to biological performance.

Comparative Performance Data

The following data contrasts 2-Methyl-4-(3-methylphenyl)phenol (MMP) with standard
industry alternatives.

Table 1: Physicochemical & Biological Comparison
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Parameter

4-Phenylphenol
(Standard)

2-Methyl-4-(3-
methylphenyl)phen
ol (MMP)

Causality for
Difference

LogP (Lipophilicity)

MMP's dual methyl
groups increase
hydrophobicity,

~4.2-45 ) Y p. y. )
Improving partition
into bacterial

membranes [1].

pKa (Acidity)

Ortho-methyl electron

donation reduces
~10.2 acidity, keeping MMP

non-ionized (active) at

slightly higher pH.

MIC (S. aureus)

20 - 50 pg/mL

Higher lipophilicity

allows MMP to

penetrate the thick
5-10 pg/mL )

peptidoglycan layer of

Gram-positives more

effectively [2].

MIC (E. coli)

50 - 100 pg/mL

"Cut-off" effect: MMP
may be too lipophilic
100+ pg/mL to easily traverse the
hydrophilic porins of

Gram-negatives.

Metabolic Stability

Low (Rapid

conjugation)

Steric hindrance at the
] ortho-position blocks
High
glucuronosyltransfera

se access [3].

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.
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Protocol A: Minimum Inhibitory Concentration (MIC)
Determination

Purpose: To quantify the potency gain from methylation.

Preparation: Dissolve MMP in DMSO to create a 10 mg/mL stock.

Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a
96-well plate. Range: 0.5 pg/mL to 128 pg/mL.[3]

Inoculation: Add

CFU/mL of S. aureus (ATCC 29213) to each well.

Control: Include a DMSO solvent control (max 1% v/v) and a positive control (e.g., Triclosan
or 4-Phenylphenol).

Incubation: 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.

o Validation Check: The positive control must fall within CLSI established ranges.

Protocol B: Time-Kill Kinetic Assay

Purpose: To distinguish between bacteriostatic and bactericidal mechanisms.

Setup: Inoculate S. aureus into broth containing MMP at 2x MIC.

Sampling: Remove aliquots at T=0, 1, 2, 4, and 24 hours.

Plating: Serially dilute aliquots in PBS and plate onto agar to count survivors (CFU/mL).
Analysis:

o Bactericidal: >3 log reduction (99.9% kill) within 24 hours.

o Bacteriostatic: <3 log reduction.
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o Insight: Phenolic derivatives like MMP typically show rapid bactericidal activity (<4 hours)

due to membrane rupture [4].

Synthesis & Pathway Visualization

The synthesis of this derivative often employs cross-coupling, which allows for precise SAR

exploration.

Precursor: 4-Bromo-2-methylphenol Reagent: 3-Methylphenylboronic acid Catalyst: Pd(PPh3)4 / K2CO3

Suzuki-Miyaura Coupling
(Reflux in Toluene/Water)

-C Bond Formation

Product: 2-Methyl-4-(3-methylphenyl)phenol

Click to download full resolution via product page

Figure 2: Synthetic pathway via Suzuki coupling, allowing modular variation of the phenyl ring
for SAR studies [5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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